molecular formula C20H20FN3O7S B10836734 (2S)-2-[3-[5-(4-carbamimidoyl-2-fluorophenoxy)carbonyl-3-methylthiophen-2-yl]propanoylamino]butanedioic acid

(2S)-2-[3-[5-(4-carbamimidoyl-2-fluorophenoxy)carbonyl-3-methylthiophen-2-yl]propanoylamino]butanedioic acid

Cat. No.: B10836734
M. Wt: 465.5 g/mol
InChI Key: KUFWXCZSAUGMIW-LBPRGKRZSA-N
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Description

The compound “US8609715, B-61” is a heteroarylcarboxylic acid ester derivative. It is known for its significant biological activity and has been studied extensively for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of US8609715, B-61 typically involves the esterification of heteroarylcarboxylic acids. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and an alcohol, such as methanol or ethanol. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of US8609715, B-61 involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

US8609715, B-61 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

US8609715, B-61 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of US8609715, B-61 involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as serine proteases, by binding to their active sites. This inhibition disrupts the normal function of these enzymes, leading to various biological effects. The compound also modulates downstream signaling pathways, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

US8609715, B-61 is unique among heteroarylcarboxylic acid ester derivatives due to its specific structural features and biological activity. Similar compounds include:

In comparison, US8609715, B-61 stands out for its high affinity for certain enzyme targets and its potential therapeutic applications, making it a valuable compound for further research and development .

Properties

Molecular Formula

C20H20FN3O7S

Molecular Weight

465.5 g/mol

IUPAC Name

(2S)-2-[3-[5-(4-carbamimidoyl-2-fluorophenoxy)carbonyl-3-methylthiophen-2-yl]propanoylamino]butanedioic acid

InChI

InChI=1S/C20H20FN3O7S/c1-9-6-15(20(30)31-13-3-2-10(18(22)23)7-11(13)21)32-14(9)4-5-16(25)24-12(19(28)29)8-17(26)27/h2-3,6-7,12H,4-5,8H2,1H3,(H3,22,23)(H,24,25)(H,26,27)(H,28,29)/t12-/m0/s1

InChI Key

KUFWXCZSAUGMIW-LBPRGKRZSA-N

Isomeric SMILES

CC1=C(SC(=C1)C(=O)OC2=C(C=C(C=C2)C(=N)N)F)CCC(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

CC1=C(SC(=C1)C(=O)OC2=C(C=C(C=C2)C(=N)N)F)CCC(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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